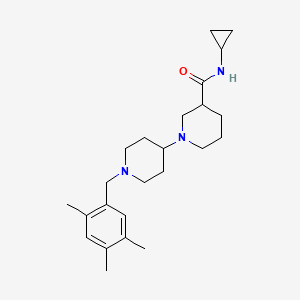
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone is not fully understood. However, it has been proposed that the compound induces apoptosis by activating the caspase pathway. The compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been found to have different biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. The compound has shown potential as an antimicrobial agent, inhibiting the growth of different bacteria and fungi.
实验室实验的优点和局限性
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has several advantages for lab experiments. The compound is easy to synthesize and can be characterized using different techniques, including NMR, IR spectroscopy, and MS. It has also shown promising results in inhibiting cell proliferation and inducing apoptosis in different cancer cell lines. However, the compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. The compound also has low stability, which can affect its storage and handling.
未来方向
There are several future directions for the study of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone. One direction is to investigate the compound's potential as a therapeutic agent for different types of cancer. Another direction is to study the compound's mechanism of action in more detail to understand how it induces apoptosis and inhibits the activity of topoisomerase II. Additionally, future studies can investigate the compound's potential as an antimicrobial agent and its efficacy against different bacteria and fungi. Finally, future research can focus on improving the compound's solubility and stability to enhance its bioavailability and efficacy.
Conclusion
This compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been synthesized using different methods and has been characterized using different techniques. It has been found to have anticancer, antitumor, and antimicrobial activities and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Future research can investigate the compound's potential as a therapeutic agent for different types of cancer, its mechanism of action, and its efficacy against different bacteria and fungi.
合成方法
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has been synthesized using different methods, including the condensation reaction of 6-bromo-1H-indole-2,3-dione and hydrazine hydrate in ethanol. Another method involves the reaction of 6-bromo-1H-indole-2,3-dione with hydrazine hydrate in the presence of acetic acid and ethanol. The synthesized compound has been characterized using different techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
科学研究应用
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antitumor, and antimicrobial activities. The compound has been tested against different cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. The compound has also been tested against different bacteria and fungi and has shown potential as an antimicrobial agent.
属性
IUPAC Name |
(E)-(6-bromo-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-7-4-5-10-9(6-7)8-2-1-3-11(16-14)12(8)15-10/h4-6,15H,1-3,14H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDHULTUZQIFQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN)C1)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/N)/C1)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005972.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)
![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)
![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)

![[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6006059.png)
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)